molecular formula C10H12N2O B14609289 N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine CAS No. 60355-49-9

N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine

Katalognummer: B14609289
CAS-Nummer: 60355-49-9
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: KUDHCZDRZLSCRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a quinoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine typically involves the reaction of 3-Methyl-7,8-dihydroquinolin-5(6H)-one with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be employed, potentially scaled up with the use of continuous flow reactors to increase efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-7,8-dihydroquinolin-5(6H)-one: A precursor in the synthesis of N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine.

    Quinoline derivatives: Compounds with similar quinoline backbones that may have different functional groups attached.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not

Eigenschaften

CAS-Nummer

60355-49-9

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

N-(3-methyl-7,8-dihydro-6H-quinolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C10H12N2O/c1-7-5-8-9(11-6-7)3-2-4-10(8)12-13/h5-6,13H,2-4H2,1H3

InChI-Schlüssel

KUDHCZDRZLSCRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCCC2=NO)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.